molecular formula C13H13NO5 B2755338 (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid CAS No. 1212257-07-2

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid

Cat. No.: B2755338
CAS No.: 1212257-07-2
M. Wt: 263.249
InChI Key: RVTDLRPXGAMZGP-JTQLQIEISA-N
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Description

Evolution of Isoindoline-Based Compounds in Scientific Literature

Isoindoline derivatives have undergone significant scientific exploration since their initial characterization in the mid-20th century. The bicyclic isoindoline core, featuring a benzene ring fused to a nitrogen-containing five-membered ring, became a focal point for structural modifications due to its electronic properties and synthetic accessibility. Early studies emphasized its stability in aromatic systems, but the discovery of bioactive derivatives like thalidomide in the 1950s shifted attention toward pharmacological applications.

The introduction of oxygen-containing substituents, such as the 1-oxo group in (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid, marked a pivotal advancement. This modification enhanced hydrogen-bonding capacity and solubility, enabling interactions with biological targets like carbonic anhydrases and cytokine receptors. Researchers subsequently developed chiral synthesis routes to exploit stereoselectivity in drug-receptor interactions, as evidenced by the compound’s (2S) configuration.

Positioning within Phthalimide Derivative Research

Phthalimide derivatives occupy a central role in medicinal chemistry due to their modular pharmacophore structure. The compound shares structural homology with N-phthaloyl-L-glutamic acid (CAS 340-90-9), a known intermediate in peptide synthesis. Unlike classical phthalimides, however, its partially reduced isoindolinone ring and glutaric acid side chain confer unique physicochemical properties:

Property Classical Phthalimides (2S)-2-(1-Oxo-isoindolyl)pentanedioic Acid
Aromaticity Fully conjugated Partially saturated
Water solubility Low Moderate (due to carboxylic acids)
Common applications Anticonvulsants, anti-inflammatory agents Enzyme inhibitors, PROTACs

This structural divergence enables selective inhibition of isoforms like carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme overexpressed in tumors. The compound’s dual carboxylic acid groups further facilitate metal coordination, a feature leveraged in zinc-binding therapeutic agents.

Structural Relevance in Medicinal Chemistry Research

The compound’s architecture combines three critical elements:

  • Chiral center : The (2S) configuration ensures enantioselective binding to biological targets, as demonstrated in resolved analogs like 2-phthalimidino-glutaric acid.
  • Isoindolinone core : The 1-oxo group enhances electrophilicity, enabling covalent interactions with nucleophilic residues in enzyme active sites.
  • Glutaric acid side chain : The dicarboxylic acid moiety mimics endogenous metabolites, allowing integration into cellular transport systems.

These features have spurred its use in proteolysis-targeting chimeras (PROTACs), where the phthalimide moiety recruits E3 ubiquitin ligases for targeted protein degradation. Recent studies highlight its utility in synthesizing isoindoline-1,3-dione-based oximes, which exhibit nanomolar affinity for CA IX.

Historical Development Timeline of Scientific Understanding

The compound’s scientific trajectory reflects broader trends in heterocyclic chemistry:

  • 1957 : Introduction of thalidomide, a phthalimide derivative, catalyzing interest in isoindoline-based therapeutics.
  • 1999 : First enantioselective synthesis of 2-phthalimidino-glutaric acid analogs, establishing chiral synthetic protocols.
  • 2018 : Development of isoindoline-1,3-dione oximes with CA IX selectivity, showcasing the scaffold’s adaptability.
  • 2020s : Integration into PROTAC designs for cancer therapy, leveraging cereblon E3 ligase binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11(16)6-5-10(13(18)19)14-7-8-3-1-2-4-9(8)12(14)17/h1-4,10H,5-7H2,(H,15,16)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTDLRPXGAMZGP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling (DCC/HOBt System)

A seminal route from patent WO2000042061A1 involves coupling 2,3-dihydro-1H-isoindol-1-one with (S)-2-aminopentanedioic acid using 1,3-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Procedure :

  • Activation : DCC (1.2 equiv) and HOBt (1.1 equiv) are added to a solution of (S)-2-aminopentanedioic acid in THF at 0°C.
  • Coupling : 2,3-Dihydro-1H-isoindol-1-one (1.0 equiv) is introduced, and the reaction proceeds at 25°C for 12 h.
  • Workup : The mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via recrystallization (isopropyl ether).

Key Data :

Parameter Value
Yield 78%
Purity (HPLC) 95%
Reaction Time 12 h

Advantages :

  • High reproducibility.
  • Scalable to multi-gram quantities.

Limitations :

  • DCU byproduct complicates filtration.
  • Requires anhydrous conditions.

Enzymatic Resolution for Stereochemical Control

To achieve enantiomeric excess (ee >99%), lipase-catalyzed kinetic resolution has been employed:

Procedure :

  • Racemic Synthesis : Prepare racemic 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid via DCC coupling.
  • Enzymatic Hydrolysis : Treat with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C for 24 h.
  • Separation : Extract the (S)-enantiomer via chiral column chromatography (Chiralpak IA).

Key Data :

Parameter Value
ee 99.5%
Yield 45%
Catalyst Loading 10 wt%

Advantages :

  • Avoids chiral auxiliaries.
  • Environmentally benign.

Limitations :

  • Moderate yield due to equilibrium limitations.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate isoindolinone formation:

Procedure :

  • Cyclization : Heat a mixture of phthalic anhydride and (S)-2-aminopentanedioic acid in DMF at 150°C under microwave irradiation (300 W).
  • Acidification : Quench with HCl (1M) and extract with ethyl acetate.
  • Purification : Recrystallize from ethanol/water.

Key Data :

Parameter Value
Yield 85%
Reaction Time 30 min
Purity 97%

Advantages :

  • 60% reduction in reaction time vs. conventional heating.
  • Enhanced purity profile.

Limitations :

  • Specialized equipment required.

Comparative Analysis of Methods

Method Yield (%) ee (%) Time (h) Scalability
DCC Coupling 78 95 12 High
Enzymatic Resolution 45 99.5 24 Moderate
Microwave Cyclization 85 98 0.5 Moderate

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Chemical Name : (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid
  • CAS Number : 1212257-07-2
  • Molecular Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol

Structural Characteristics

The compound features an isoindoline ring system which contributes to its chemical reactivity and biological activity. The presence of the pentanedioic acid component enhances its potential as a building block in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Involves the reaction of 2-naphthol with formaldehyde and primary amines in the presence of a solid acid catalyst.
  • Oxidation and Reduction Reactions : These are used to modify functional groups within the compound, allowing for the creation of derivatives with varied properties.

Industrial Production

For large-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and pH must be tightly controlled to optimize synthesis and minimize by-products .

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. It can participate in various chemical reactions including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing lithium aluminum hydride.
  • Substitution Reactions : Engaging with alkyl halides in nucleophilic substitution processes.

Biology

Research indicates that this compound may play a role in enzyme inhibition. It has been investigated as a ligand in biochemical assays, potentially modulating various biochemical pathways by interacting with specific molecular targets .

Medicine

Due to its unique structure, this compound is being explored for therapeutic applications. Its potential to act as an enzyme inhibitor suggests it could be useful in treating diseases where enzyme regulation is crucial .

Industry

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique properties make it suitable for developing new drugs and materials with specific functionalities .

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates compared to control compounds, indicating its potential therapeutic applications against metabolic disorders .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced biological properties, suggesting that modifications to the core structure can lead to improved efficacy in biological systems .

Mechanism of Action

The mechanism by which (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Compound A, enabling comparative analysis of their properties and applications:

(2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydro-isoindol-2-yl)pentanoic acid (Compound B, CAS: N/A) Structure: Differs by a methyl group at the 4-position and a shorter carboxylic acid chain (pentanoic vs. pentanedioic acid). Synthesis: Derived from L-leucine and ortho-phthalaldehyde, emphasizing amino acid backbone modifications . Properties: Reduced hydrophilicity due to fewer carboxylic acid groups. Likely lower solubility in aqueous media compared to Compound A. Applications: Primarily studied for crystallographic and conformational analysis rather than bioactivity .

(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (Compound C, CAS: N/A) Structure: Features a 1,3-dioxoisoindoline core (two ketone groups) and a benzyloxy substituent. Synthesis: Introduces additional oxygen functionalities via esterification/oxidation steps . Applications: Used in prodrug design due to ester moieties that enhance membrane permeability .

(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Compound D, CAS: 180923-77-7) Structure: Shorter alkyl chain (butanoic acid) with a methyl branch at the 3-position. Properties: Lower molecular weight (233 Da) and density (predicted 1.31 g/cm³) compared to Compound A. Bioactivity: Demonstrated in preliminary studies as a protease inhibitor scaffold .

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanoic acid (Compound E, CAS: 19506-89-9) Structure: Combines a 1,3-dioxoisoindoline core with a methylpentanoic acid chain. Physical Properties: Higher melting point (140°C) and pKa (3.65) compared to mono-oxo analogues, reflecting increased stability and acidity . Applications: Investigated for irritant properties in material science .

Comparative Data Table

Property Compound A Compound B Compound C Compound D Compound E
Core Structure 1-oxoisoindoline 1-oxoisoindoline 1,3-dioxoisoindoline 1-oxoisoindoline 1,3-dioxoisoindoline
Carboxylic Acid Groups 2 1 1 1 1
Key Substituents None 4-methyl 5-benzyloxy, 5-oxo 3-methyl 4-methyl
Molecular Weight ~275 Da (estimated) ~233 Da ~355 Da 233 Da 261.27 Da
Bioactivity Enzyme inhibition (hypothetical) Structural studies Prodrug potential Protease inhibition Material irritant
References

Key Observations

  • Structural Flexibility vs. Rigidity: Compounds with dioxoisoindoline cores (C, E) exhibit higher rigidity and electrophilicity than mono-oxo analogues (A, B, D), impacting their interaction with biological targets .
  • Synthetic Accessibility : Compounds derived from L-glutamic acid (A) or L-leucine (B) benefit from chiral purity, whereas benzyloxy/dioxo derivatives (C, E) require multi-step functionalization .

Biological Activity

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid, also known by its CAS number 180923-78-8, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C11H11NO3, with a molecular weight of 205.21 g/mol. The compound is characterized by a unique isoindole structure that may contribute to its biological properties.

Research indicates that compounds with isoindole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects are still under investigation. However, related compounds have demonstrated the following activities:

  • Inhibition of Enzymatic Activity : Similar isoindole derivatives have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : Some isoindole compounds act as ligands for G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate various physiological functions.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of findings from recent research:

StudyBiological ActivityMethodologyFindings
Antioxidant ActivityIn vitro assaysShowed significant free radical scavenging ability.
CytotoxicityMTT assay on cancer cell linesInduced apoptosis in several cancer cell lines with IC50 values ranging from 10 to 30 µM.
Anti-inflammatoryAnimal modelsReduced inflammation markers in vivo by inhibiting NF-kB pathway.

Case Study 1: Antioxidant Properties

A study conducted by researchers at the University of XYZ evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results revealed that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 3: Anti-inflammatory Effects

Research published in the International Journal of Inflammation demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in animal models of arthritis. The mechanism was linked to the inhibition of the NF-kB signaling pathway.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving reagents such as dicyclohexylcarbodiimide (DCC) for amide bond formation and trifluoroacetic acid (TFA) for deprotection. Key steps include hydrogenation using Pd/C under H₂ atmosphere and purification via column chromatography. Optimization involves adjusting solvent polarity (e.g., methanol for solubility), reaction temperature (e.g., 0–25°C for sensitive intermediates), and catalyst loading. Reaction progress should be monitored using TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Validate purity using reversed-phase HPLC with UV detection (λ = 254 nm) and confirm structural integrity via:

  • NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., δ 4.2–4.5 ppm for isoindolinone protons) .
  • High-resolution mass spectrometry (HRMS-TOF) : Match observed [M+H]⁺ peaks with theoretical values (e.g., m/z 473.1699 for related analogs) .
  • Chiral HPLC : Verify stereochemical configuration using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What analytical techniques are suitable for characterizing the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :

  • Solubility : Use the shake-flask method with UV-Vis quantification at varying pH levels (e.g., phosphate buffer pH 7.4).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to monitor degradation products. Include controls for photostability (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-response studies : Use a randomized block design with triplicate measurements to account for biological variability .
  • Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity.
  • Data normalization : Apply Z-score analysis to reconcile discrepancies caused by assay conditions (e.g., cell line differences) .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate and biotic transformations?

  • Methodological Answer :

  • Environmental partitioning : Use OECD 121 guidelines to measure log Kow (octanol-water partition coefficient).
  • Biotic degradation : Incubate with soil microcosms or liver microsomes, followed by LC-MS/MS to identify metabolites (e.g., hydroxylated or conjugated products) .

Q. How can the compound’s stereochemical configuration be confirmed, and what are the implications for biological activity?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., using synchrotron radiation).
  • Circular Dichroism (CD) : Compare experimental spectra with computed spectra for enantiomers.
  • Biological implications : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., isoindolinone-targeted proteases) .

Q. What strategies are effective for evaluating the compound’s metabolic pathways in mammalian systems?

  • Methodological Answer :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs for tracking metabolic turnover in vivo .

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